3,4-Dibromo-1-methyl-1H-pyrazol-5-amine
Description
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative with the molecular formula C₄H₆Br₂N₃ and a molecular weight of 279.93 g/mol. Its structure features a pyrazole ring substituted with two bromine atoms at positions 3 and 4, a methyl group at position 1, and an amine group at position 3.
Properties
IUPAC Name |
4,5-dibromo-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3/c1-9-4(7)2(5)3(6)8-9/h7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDGNRDETJOJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272377 | |
| Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-35-1 | |
| Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine typically involves the bromination of 1-methyl-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3,4-disubstituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
- **Medicinal
Biological Activity
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C4H5Br2N3, with a molecular weight of approximately 252.01 g/mol. The compound features a pyrazole ring with two bromine substituents and a methyl group, contributing to its diverse biological activities .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound showed good radical scavenging activity, outperforming ascorbic acid in some cases .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, studies have shown that it can induce apoptosis in Hep G2 (hepatocellular carcinoma) cells with an IC50 value ranging from 0.0158 to 71.3 µM . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.
3. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Its ability to scavenge free radicals positions it as a candidate for therapeutic applications aimed at oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of synthesized pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that most derivatives displayed moderate to excellent antifungal activities .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were evaluated on several human cancer cell lines. The compound showed promising cytotoxicity against leukemia cell lines (HL-60 and NALM-6), indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Its pyrazole ring facilitates hydrogen bonding and other interactions crucial for modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Properties
- Halogenation : Bromine substituents (as in this compound) increase molecular weight and polarizability, enhancing intermolecular interactions like halogen bonding. This contrasts with iodine in 4e, which adds steric bulk and higher atomic mass .
- Aromatic vs.
- Functional Groups : Carboxamide (4k) and carboximidamide groups enhance hydrogen-bonding capacity, critical for biological target binding. The amine group in this compound may participate in similar interactions but with reduced directionality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
